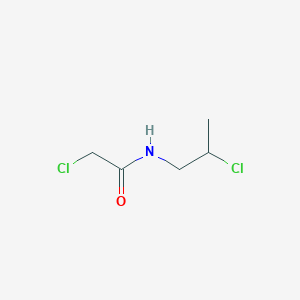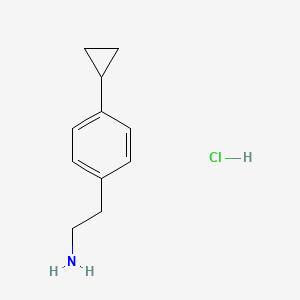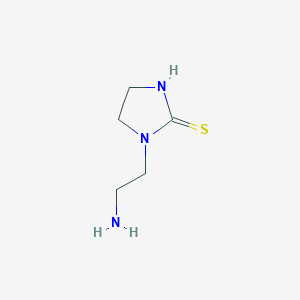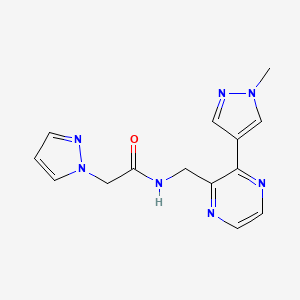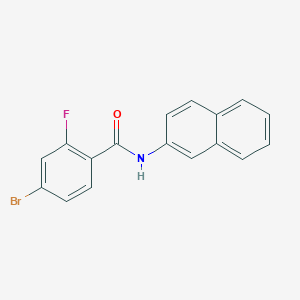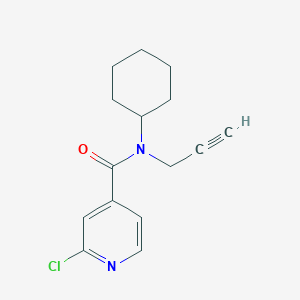
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, also known as CCPA, is a potent and selective adenosine A1 receptor agonist. CCPA has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation.
Mecanismo De Acción
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide acts as a selective adenosine A1 receptor agonist, binding to and activating the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed throughout the body, including in the brain, heart, and immune system. Activation of adenosine A1 receptors leads to a variety of physiological and biochemical effects, including the modulation of neurotransmitter release, inhibition of inflammation, and regulation of cardiovascular function.
Efectos Bioquímicos Y Fisiológicos
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have cardioprotective effects, including reducing ischemic injury and improving myocardial function. In the immune system, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects, including reducing the production of pro-inflammatory cytokines. In the brain, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to modulate dopamine release, which may have implications for the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective adenosine A1 receptor agonist, which allows for the specific activation of adenosine A1 receptors without affecting other adenosine receptor subtypes. Additionally, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide is stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide in lab experiments. For example, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide may have off-target effects at high concentrations, and its effects may be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research involving 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. Another area of interest is the potential therapeutic applications of 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, such as in the treatment of cardiovascular disease or Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, as well as its potential limitations and off-target effects.
Métodos De Síntesis
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloropyridine-4-carboxylic acid with cyclohexylamine, followed by the reaction with propargyl bromide. The final step involves the reaction of the intermediate with triethylamine and chloroform to obtain 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation. 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have cardioprotective effects, anti-inflammatory effects, and neuroprotective effects. 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has also been used to study the role of adenosine A1 receptors in sleep regulation and in the modulation of dopamine release in the brain.
Propiedades
IUPAC Name |
2-chloro-N-cyclohexyl-N-prop-2-ynylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-2-10-18(13-6-4-3-5-7-13)15(19)12-8-9-17-14(16)11-12/h1,8-9,11,13H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBPTPJYSSDSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCCC1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)
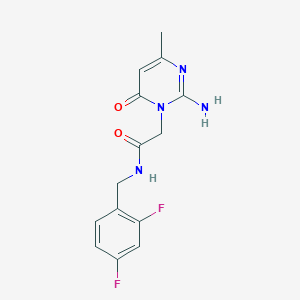
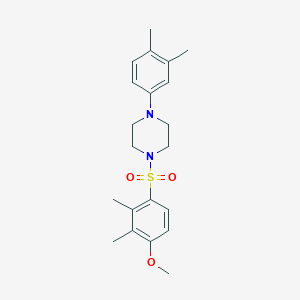
![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)
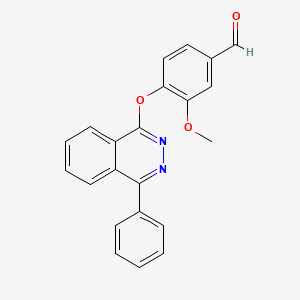
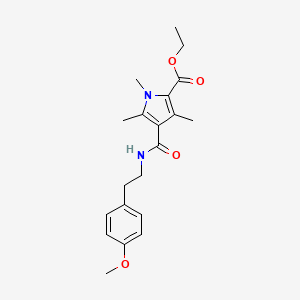
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)
